
2-(5-Bromothiophen-2-yl)-3-hydroxy-chromen-4-one
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Overview
Description
2-(5-Bromothiophen-2-yl)-3-hydroxy-chromen-4-one is a complex organic compound that combines a brominated thiophene ring with a hydroxychromenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromothiophen-2-yl)-3-hydroxy-chromen-4-one typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.
Coupling Reaction: The brominated thiophene is then coupled with a chromenone derivative through a Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxy group at the 3-position undergoes oxidation to form a ketone. This reaction is typically achieved using pyridinium chlorochromate (PCC) in dichloromethane (DCM) as the solvent .
Reaction Type | Reagents/Conditions | Product |
---|---|---|
Oxidation | PCC, DCM | 3-Keto-chromen-4-one derivative |
This transformation alters the electronic properties of the molecule, potentially enhancing its reactivity in subsequent reactions.
Reduction Reactions
The ketone at the 4-position can be reduced to a secondary alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .
Reaction Type | Reagents/Conditions | Product |
---|---|---|
Reduction | NaBH₄ or LiAlH₄, inert solvent | 4-Hydroxy-chromen-3-one |
This reaction is critical for modifying the compound’s polarity and biological activity, as demonstrated in studies on related chromenone derivatives .
Substitution Reactions
The bromine atom on the thiophene ring undergoes nucleophilic substitution. Common nucleophiles include amines or thiols , often in the presence of a base like sodium hydroxide (NaOH) .
Reaction Type | Nucleophile | Conditions | Product |
---|---|---|---|
Substitution | Amines/Thiols | NaOH, DMF | Thiophene-substituted derivatives |
This reaction enables the introduction of diverse functional groups, expanding the compound’s applications in medicinal chemistry .
Coupling Reactions
The brominated thiophene moiety can participate in Suzuki-Miyaura cross-coupling reactions. This involves coupling with boronic acids using palladium catalysts, as seen in related chromenone syntheses .
Reaction Type | Reagents/Conditions | Product |
---|---|---|
Suzuki Coupling | Boronic acid, Pd catalyst | Cross-coupled chromenone derivatives |
Such reactions are pivotal for constructing complex heterocyclic frameworks .
Glycosylation
The hydroxy group at the 3-position can undergo O-glycosylation using glycosyl donors (e.g., tetra-O-acetyl-β-d-glucopyranosyl bromide) in the presence of phase-transfer catalysts like dodecyltrimethylammonium bromide (DTMAB) .
Reaction Type | Reagents/Conditions | Product |
---|---|---|
Glycosylation | Glycosyl donor, DTMAB | O-Glycosylated chromenone |
This modification enhances the compound’s water solubility and biological targeting capabilities .
Hydrogenation
While not directly applied to the target compound, related brominated chromenones undergo hydrogenation using Pd catalysts to remove bromine atoms, as observed in the synthesis of dehydroxy derivatives .
Reaction Type | Reagents/Conditions | Product |
---|---|---|
Hydrogenation | Pd catalyst, H₂ | Dehydroxy chromenone derivatives |
This method demonstrates the versatility of halogenated chromenones in structural transformations .
Scientific Research Applications
The applications of 2-(5-Bromothiophen-2-yl)-3-hydroxy-chromen-4-one in scientific research are still emerging, with current literature suggesting potential uses in medicinal chemistry.
Medicinal Chemistry
- This compound is explored for its potential as a building block in synthesizing various compounds with biological activities.
- In one study, a series of 60 new 5- and 7-hydroxycoumarin derivatives bearing the piperazine moiety were designed and synthesized . This highlights the role of chromenones in creating diverse chemical structures for biological evaluation .
Chromone Derivatives in Cancer Research
- Chromone derivatives have demonstrated cytotoxic activity against various cancer cell lines . For example, one study showed that chromone derivatives induced apoptosis in lung and breast cancer cell lines . Another chromone derivative demonstrated activity against prostate cancer cell lines, and 4H-chromone-1,2,3,4-tetrahydropyrimdine-5-carboxylates displayed activity against leukemia cell lines without toxicity to normal cell lines .
- One study identified a compound, 3-(4-Bromothiophen-2-yl)-7-hydroxy-2H-chromen-2-one, as a potent compound with an IC50 value of 144 nM .
- Another compound, 3-(4-Bromothiophen-2-yl)-7,8-dihydroxy-2H-chromen-2-one, displayed an EC 50 value of 5.82 µM, close to that of vitamin C (5.02 µM), and showed a significant effect against reactive oxygen species (ROS) formation . In vivo studies of the most potent compound increased locomotor activity and movement velocity compared to selegiline, suggesting a good pharmacokinetic profile for lead optimization .
Dual Inhibitors in Triple-Negative Breast Cancer
- Research has focused on developing dual inhibitors targeting BRD4 and CK2 for triple-negative breast cancer (TNBC) . One such compound, 44e, inhibited the proliferation and induced apoptosis and autophagy-associated cell death of MDA-MB-231 and MDA-MB-468 cells . In vivo experiments with xenograft mouse models showed potent anticancer activity without obvious toxicities, suggesting that dual inhibition of BRD4 and CK2 is a promising therapeutic strategy for TNBC .
Mechanism of Action
The mechanism of action of 2-(5-Bromothiophen-2-yl)-3-hydroxy-chromen-4-one depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Electronic Properties: In materials science, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in electronic devices.
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromothiophen-2-yl)-5-substituted-1,3,4-oxadiazoles: These compounds share the bromothiophene moiety but differ in their core structure, leading to different chemical and biological properties.
Thiophene-based Polymers: Polymers containing thiophene units exhibit similar electronic properties but offer enhanced mechanical stability and processability.
Uniqueness
2-(5-Bromothiophen-2-yl)-3-hydroxy-chromen-4-one is unique due to its combination of a brominated thiophene ring and a hydroxychromenone structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry.
Biological Activity
2-(5-Bromothiophen-2-yl)-3-hydroxy-chromen-4-one, a synthetic flavonoid derivative, has garnered attention for its diverse biological activities, particularly in medicinal chemistry and materials science. This compound is characterized by its unique structural features that contribute to its pharmacological properties, including anti-inflammatory and anticancer effects. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is a chromone derivative that contains a bromothiophene moiety. Its chemical structure can be represented as follows:
This structure allows for interactions with various biological targets, making it a candidate for drug development.
The biological activity of this compound primarily involves:
- Enzyme Interaction : The compound may modulate the activity of specific enzymes or receptors, leading to therapeutic effects such as anti-inflammatory responses and apoptosis in cancer cells.
- Antioxidant Activity : It exhibits antioxidant properties, which are crucial in mitigating oxidative stress-related damage in cells .
Anticancer Properties
Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines:
- Cytotoxicity Against Lung Cancer Cells : In vitro studies revealed that this compound has significant cytotoxic effects on A549 human non-small cell lung cancer cells, with an IC50 value indicating potent activity compared to standard chemotherapeutics .
- Mechanism of Induction of Apoptosis : The compound induces apoptosis through mitochondrial pathways and caspase activation, promoting the expression of pro-apoptotic proteins while downregulating anti-apoptotic proteins like Bcl-2 .
Neuroprotective Effects
In a study involving transgenic Drosophila models for Alzheimer's disease, the compound demonstrated neuroprotective effects by reducing amyloid plaque formation and rescuing neuronal degeneration caused by Aβ42 peptide exposure .
Case Studies and Research Findings
- Drosophila Model Study : The administration of this compound resulted in approximately 70% rescue from neurodegeneration at specific concentrations (75 and 100 µM), showcasing its potential as a therapeutic agent against neurodegenerative diseases .
- Molecular Docking Studies : Computational analyses have indicated that this compound can effectively bind to amyloid-beta fibrils, suggesting its role as an inhibitor in amyloid aggregation processes associated with Alzheimer's disease .
Properties
Molecular Formula |
C13H7BrO3S |
---|---|
Molecular Weight |
323.16 g/mol |
IUPAC Name |
2-(5-bromothiophen-2-yl)-3-hydroxychromen-4-one |
InChI |
InChI=1S/C13H7BrO3S/c14-10-6-5-9(18-10)13-12(16)11(15)7-3-1-2-4-8(7)17-13/h1-6,16H |
InChI Key |
JDTCPOTWWXDHRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=C(S3)Br)O |
Origin of Product |
United States |
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